Guanidine, [3-(trimethoxysilyl)propyl]-
Overview
Description
Guanidine, [3-(trimethoxysilyl)propyl]- is an organosilane compound that features a guanidine functional group attached to a propyl chain terminated with trimethoxysilyl groups. This compound is known for its ability to enhance adhesion between organic and inorganic materials, making it valuable in formulations where improved bonding to substrates like glass, metals, or minerals is desired . Its properties contribute to enhancing the durability, strength, and chemical resistance of coatings, adhesives, and composite materials .
Preparation Methods
The synthesis of Guanidine, [3-(trimethoxysilyl)propyl]- typically involves the reaction of guanidine with a trimethoxysilylpropyl precursor under controlled conditions. One common method involves the reaction of guanidine with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Guanidine, [3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Oxidation and Reduction Reactions: The guanidine functional group can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The compound can react with various nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Major products formed from these reactions include siloxane-linked polymers and modified surfaces with enhanced adhesion properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Guanidine, [3-(trimethoxysilyl)propyl]- involves its ability to form strong chemical bonds with both organic and inorganic substrates. The trimethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds with surfaces like glass and metals . The guanidine functional group can interact with various biological targets, contributing to its antimicrobial and cytotoxic effects . The compound’s ability to enhance adhesion and chemical resistance is primarily due to the formation of stable siloxane networks .
Comparison with Similar Compounds
Guanidine, [3-(trimethoxysilyl)propyl]- can be compared with other organosilane compounds such as:
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of guanidine.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group and is commonly used in polymer formulations to improve adhesion and mechanical properties.
N-[3-(Trimethoxysilyl)propyl]methylcarbamate: Contains a methylcarbamate group and is used in similar applications for enhancing adhesion and durability.
The uniqueness of Guanidine, [3-(trimethoxysilyl)propyl]- lies in its guanidine functional group, which imparts additional antimicrobial and cytotoxic properties, making it valuable in both industrial and biomedical applications .
Properties
IUPAC Name |
2-(3-trimethoxysilylpropyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3O3Si/c1-11-14(12-2,13-3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEQQCQTINXZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN=C(N)N)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596296 | |
Record name | N''-[3-(Trimethoxysilyl)propyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128310-21-4 | |
Record name | N''-[3-(Trimethoxysilyl)propyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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